Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
CAS No.: 13949-98-9
Cat. No.: VC7366666
Molecular Formula: C10H14O3
Molecular Weight: 182.219
* For research use only. Not for human or veterinary use.
![Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate - 13949-98-9](/images/structure/VC7366666.png)
Specification
CAS No. | 13949-98-9 |
---|---|
Molecular Formula | C10H14O3 |
Molecular Weight | 182.219 |
IUPAC Name | ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate |
Standard InChI | InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3 |
Standard InChI Key | CZSYBCSTFANLEL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1C2C1C(=O)CCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s bicyclo[4.1.0]heptane framework consists of a seven-membered ring system fused with a cyclopropane moiety. The oxygen atom in the 2-position and the ethyl ester group at the 7-carboxylate position introduce both steric and electronic influences, which dictate its reactivity. The InChI key (VWTGCGVIXDXFTO-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)C1C2C1OCCC2) provide precise descriptors of its three-dimensional configuration.
Table 1: Key Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | |
Molecular Weight | 170.21 g/mol |
IUPAC Name | Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate |
CAS Number | 72229-08-4 |
InChI | InChI=1S/C9H14O3/c1-2-11-9(10)7-6-4-3-5-12-8(6)7/h6-8H,2-5H2,1H3 |
SMILES | CCOC(=O)C1C2C1OCCC2 |
Spectroscopic Characterization
Structural elucidation of this compound relies on advanced spectroscopic techniques:
-
Infrared (IR) Spectroscopy: A strong carbonyl stretch () confirms the ester functional group, while C-O-C vibrations () verify the ether linkage.
-
NMR: Distinct signals include a triplet for the ethyl group’s methyl protons (), a quartet for the methylene group (), and resonances for the bicyclic framework’s protons ().
-
Mass Spectrometry: The molecular ion peak at aligns with the molecular weight, while fragmentation patterns reveal loss of the ethyl group () and subsequent decomposition of the bicyclic core.
Synthesis and Reaction Chemistry
Synthetic Routes
The primary synthesis involves cyclopropanation reactions using ethyl diazoacetate and cycloalkenes (e.g., cyclohexene) under copper catalysis. This method proceeds via carbene insertion, yielding the bicyclic structure with moderate ring strain.
Table 2: Optimized Synthesis Conditions
Step | Conditions | Yield |
---|---|---|
1 | Cu bronze, cyclohexane, reflux | 70–80% |
2 | , 0°C → 20°C | 95% |
Alternative approaches include Diels-Alder reactions between furans and dienophiles, though these are less common due to lower regioselectivity.
Reactivity and Functionalization
The compound’s reactivity is dominated by its strained bicyclic core and ester group:
-
Oxidation: Treatment with or oxidizes the cyclopropane ring, yielding ketones or carboxylic acids.
-
Reduction: reduces the ester to a primary alcohol, while selective hydrogenation targets the cyclopropane ring.
-
Ring-Opening Reactions: Acidic or basic conditions cleave the oxirane ring, producing diols or functionalized derivatives. For example, nucleophilic attack by amines generates amino alcohols.
Biological Activity and Mechanisms
Protein Phosphatase Inhibition
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate acts as a calcineurin inhibitor, disrupting T-cell activation by blocking dephosphorylation of nuclear factor of activated T-cells (NFAT). This mechanism reduces interleukin-2 (IL-2) production, as demonstrated in vitro ( suppression at ).
Table 3: Biological Activity of Derivatives
Derivative | Target | Activity () |
---|---|---|
Methyl 5-ethyl-3-oxo-7-phenyl | PC-3 cells | |
Compound 426b () | Kinases |
Applications in Medicine and Industry
Therapeutic Development
-
Immunosuppression: By inhibiting calcineurin, this compound could treat autoimmune diseases (e.g., rheumatoid arthritis) or prevent organ transplant rejection.
-
Oncology: Derivatives are being explored as adjuvants in combination therapies to enhance chemotherapeutic efficacy.
Industrial Uses
Computational and Mechanistic Insights
Density Functional Theory (DFT) Studies
DFT calculations model the compound’s transition states during cyclopropanation, revealing a preference for exo-selectivity due to steric hindrance in the bicyclic framework. Strain energy calculations () correlate with its susceptibility to ring-opening reactions.
Stereochemical Control
Chiral auxiliaries (e.g., O-acetyl groups) bias diastereomer ratios during synthesis. Nuclear Overhauser Effect (NOE) spectroscopy confirms the dominance of the 6a,7a-diastereomer (3.5:1 ratio).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume